

literature review of 5-Oxooctanoic acid research findings

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Compound of Interest

Compound Name: 5-Oxooctanoic acid

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5-Oxooctanoic Acid: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxooctanoic acid is a medium-chain oxo-fatty acid that has garnered interest in various scientific fields. Its chemical structure, featuring both a ketone and a carboxylic acid functional group, makes it a subject of study in areas ranging from flavor chemistry to metabolic research. This guide provides a comprehensive literature review of **5-oxo-octanoic acid**, presenting its known properties and comparing them with those of related fatty acid derivatives. Due to the limited direct research on the biological activities of **5-oxo-octanoic acid**, this guide draws comparisons from studies on structurally similar compounds to provide a broader context and highlight areas for future investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for its application in research and development.

| Property | 5-Oxooctanoic Acid | Octanoic Acid (Caprylic Acid) |
|-------------------|---------------------------------|--|
| Molecular Formula | C8H14O3[1] | C8H16O2 |
| Molecular Weight | 158.19 g/mol [1] | 144.21 g/mol |
| Appearance | White solid[1] | Oily liquid |
| Odor | Fruity, musky undertones[1] | Unpleasant, rancid |
| Solubility | Soluble in water and ethanol[1] | Slightly soluble in water, soluble in organic solvents |
| Melting Point | 30-34 °C[2] | 16.7 °C |
| Boiling Point | 296-298 °C[2] | 239.7 °C |

Synthesis and Analysis

The synthesis and analytical quantification of **5-oxooctanoic acid** and its analogs are critical for in-depth study. While specific protocols for **5-oxooctanoic acid** are not extensively detailed in the literature, methodologies for similar compounds provide a strong foundation.

Synthesis

The synthesis of oxo-fatty acids can be complex. One common approach for a related compound, 2-methyl-5-oxohexanoic acid, involves a multi-step process utilizing a chiral auxiliary to ensure stereospecificity.

Experimental Protocol: Synthesis of a Related Oxo-Fatty Acid

This protocol describes the synthesis of (2S)-2-methyl-5-oxohexanoic acid and can be conceptually adapted for other oxo-fatty acids.

- Alkylation: A chiral N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form an enolate. This enolate is then reacted with a suitable alkyl halide (e.g., a protected bromo-ketone) to introduce the carbon backbone.

- Deprotection: The ketone group, which is protected during the alkylation step (e.g., as a ketal), is deprotected using acidic conditions.
- Hydrolysis: The chiral auxiliary is cleaved from the molecule, typically using lithium hydroxide and hydrogen peroxide, to yield the final carboxylic acid.

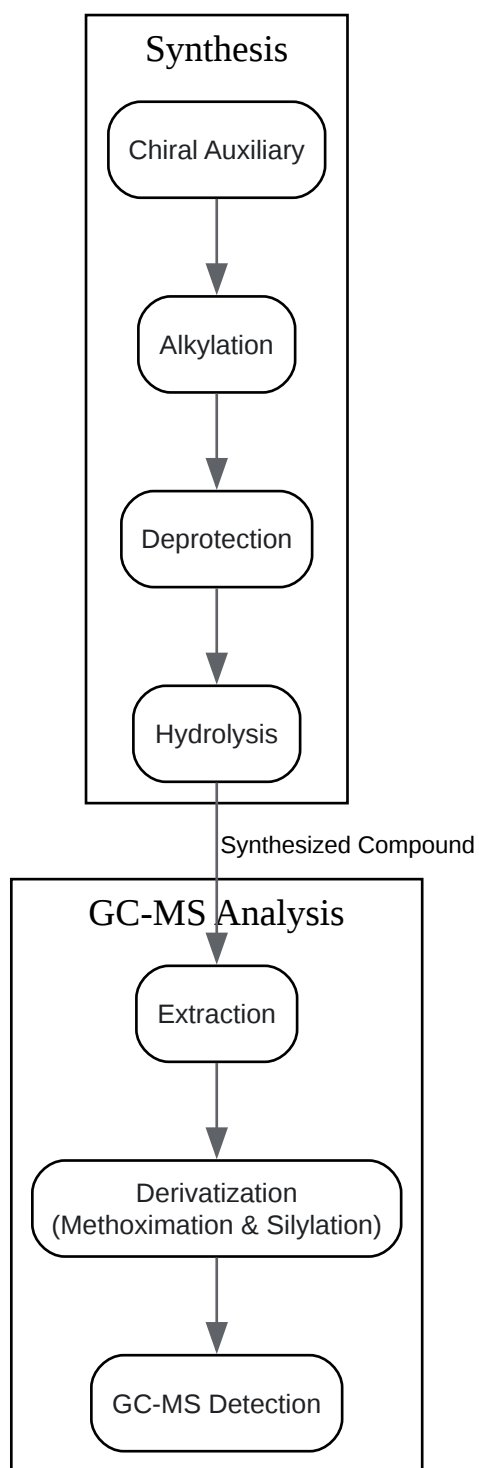
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

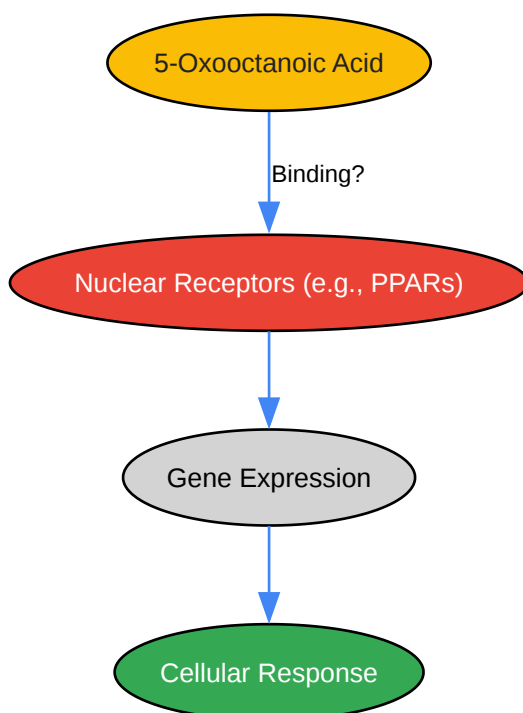
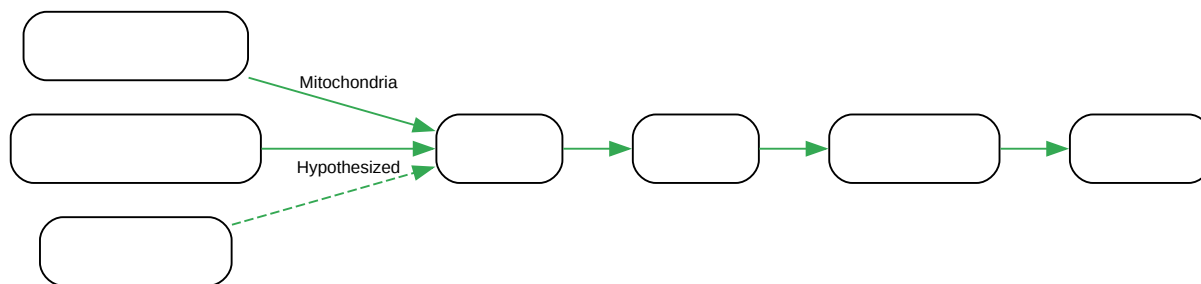
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like fatty acid derivatives. Due to their polarity, oxo-fatty acids often require derivatization prior to analysis to increase their volatility.

Experimental Protocol: GC-MS Analysis of Oxo-Fatty Acids

- Extraction: The analyte is extracted from the biological matrix using a liquid-liquid extraction method.
- Derivatization: A two-step derivatization is commonly employed:
 - Methoximation: The ketone group is reacted with methoxyamine hydrochloride to form a methoxime. This step is crucial to prevent tautomerization.
 - Silylation: The carboxylic acid group is converted to a trimethylsilyl (TMS) ester using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer.

Workflow for Synthesis and Analysis





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References

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